REACTION_CXSMILES
|
O(C)[Na].C[C:5]1(C)OC(=O)[C:8](=[C:12]2[CH2:16][CH2:15][CH2:14][NH:13]2)[C:7](=[O:17])[O:6]1>CO>[CH3:5][O:6][C:7](=[O:17])[CH:8]=[C:12]1[CH2:16][CH2:15][CH2:14][NH:13]1
|
Name
|
NaOCH3
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
O([Na])C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(C(C(O1)=O)=C1NCCC1)=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the contents are refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction is concentrated
|
Type
|
ADDITION
|
Details
|
the residue is diluted with H20 (50 mL)
|
Type
|
ADDITION
|
Details
|
1 N HCl is added
|
Type
|
CUSTOM
|
Details
|
to obtain a pH of 6
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with CHCl3 (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by flash chromatography (50% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C=C1NCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 18.2 mmol | |
AMOUNT: MASS | 2.57 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |